

3-Hydroxypalmitoylcarnitine: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: **3-Hydroxypalmitoylcarnitine**

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An In-depth Examination of **3-Hydroxypalmitoylcarnitine** Across Key Biological Matrices: Quantification, Protocols, and Metabolic Significance

Introduction

3-Hydroxypalmitoylcarnitine is a crucial intermediate in the mitochondrial beta-oxidation of long-chain fatty acids. As an acylcarnitine, it is formed from the esterification of carnitine with 3-hydroxypalmitic acid. This molecule plays a vital role in energy metabolism, particularly in tissues with high energy demands such as the heart, skeletal muscle, and liver. The concentration of **3-hydroxypalmitoylcarnitine** and other acylcarnitines in various biological matrices can serve as important biomarkers for a range of inherited metabolic disorders and other pathological conditions. This technical guide provides a detailed overview of **3-hydroxypalmitoylcarnitine** in different biological matrices, including quantitative data, experimental protocols for its analysis, and its role in metabolic pathways.

Quantitative Data of 3-Hydroxypalmitoylcarnitine in Biological Matrices

The levels of **3-hydroxypalmitoylcarnitine** can vary significantly between different biological matrices and can be indicative of an individual's metabolic state. The following tables summarize the reported concentrations of **3-hydroxypalmitoylcarnitine** in plasma, dried blood spots (DBS), heart tissue, and provide context for its presence in urine, muscle, and liver tissue.

Table 1: Concentration of **3-Hydroxypalmitoylcarnitine** in Human Plasma

Condition	Concentration Range (μM)	Reference
Healthy Adult	0.0050 - 0.0200	[1]
Type 2 Diabetes Mellitus	Elevated	[1]
Heart Failure (Diastolic and Systolic)	Elevated	[2]
Long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) Deficiency	Elevated	[1]
Mitochondrial Trifunctional Protein Deficiency	Elevated	[1]
Psoriasis	Decreased	[1]
Intracerebral Hemorrhage	Decreased	[2]
Coronary Artery Disease	Decreased	[2]

Table 2: Concentration of **3-Hydroxypalmitoylcarnitine** (C16-OH) in Dried Blood Spots (DBS)

Population	Cut-off Value (μmol/L)	Reference
Newborn Screening (Serbia)	0.393	[3]
Newborn Screening for LCHAD/MTP Deficiency (various studies)	>0.04 to >0.20	[4]

Table 3: Acylcarnitine Profile Changes in Heart, Urine, Muscle, and Liver Tissue

Biological Matrix	Condition	Observation	Reference
Heart Tissue	Severe Heart Failure	Long-chain acylcarnitine levels were significantly greater in patients than in controls.	[5]
Urine	Renal Cell Carcinoma	Acylcarnitine concentrations differ as a function of tumor grade, with a tendency to increase in higher-grade tumors.	[2]
Muscle Tissue	Healthy Older Individuals (after L-carnitine supplementation)	Skeletal muscle total carnitine content increased by around 20%.	[6]
Liver Tissue	Nonalcoholic Fatty Liver Disease (NAFLD)	Imbalance in lipid accumulation is a key feature.	
Hepatocellular Carcinoma (in MAFLD)	Carnitine palmitoyltransferase-II (CPT-II) levels are downregulated.	[7]	

Experimental Protocols for Quantification

The accurate quantification of **3-hydroxypalmitoylcarnitine** in biological matrices is predominantly achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity, allowing for the detection and quantification of low-abundance acylcarnitines.

General Workflow for Acylcarnitine Analysis by LC-MS/MS



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A typical experimental workflow for acylcarnitine analysis.

Detailed Methodologies

1. Sample Preparation

- Plasma:
 - To 100 µL of plasma, add an internal standard solution containing isotopically labeled acylcarnitines.
 - Precipitate proteins by adding 300 µL of cold methanol.
 - Vortex the mixture for 10 seconds and incubate at ambient temperature for 10 minutes.
 - Centrifuge at 4000 rpm for 10 minutes to pellet the precipitated proteins.
 - Transfer the supernatant to a new tube and dilute with mobile phase A (e.g., 0.1% formic acid in water) before injection into the LC-MS/MS system.
- Urine:
 - Thaw frozen urine samples at 4°C.
 - Centrifuge a 30 µL aliquot at 10,300 g for 10 minutes.
 - Dilute 20 µL of the supernatant with water, acetonitrile, and the internal standard mixture.
 - The sample is then ready for LC-MS/MS analysis.

- Tissue (Muscle, Liver, Heart):
 - Weigh approximately 5 mg of frozen tissue into a pre-chilled microcentrifuge tube.
 - Add an internal standard solution and cold 80/20 methanol/water.
 - Homogenize the tissue using a bead-beating homogenizer.
 - Centrifuge at 20,000 x g at 4°C for 10 minutes to pellet debris.
 - Transfer the supernatant to a new tube.
 - The extract can be dried down and reconstituted in a suitable solvent for LC-MS/MS analysis.
- Dried Blood Spots (DBS):
 - Punch a 3 mm disc from the dried blood spot.
 - Place the disc in a well of a microplate.
 - Add a methanol solution containing isotopically labeled internal standards.
 - Elute the acylcarnitines by shaking the plate for a specified time.
 - Transfer the methanol extract to another plate, evaporate to dryness, and reconstitute in the initial mobile phase.

2. Liquid Chromatography (LC)

- Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 2.7 µm) is commonly used for the separation of acylcarnitines. Hydrophilic Interaction Liquid Chromatography (HILIC) can also be employed.
- Mobile Phase: A gradient elution is typically used with:
 - Mobile Phase A: 0.1% formic acid in water.
 - Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.

- Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
- Run Time: The total run time is generally between 5 and 15 minutes.

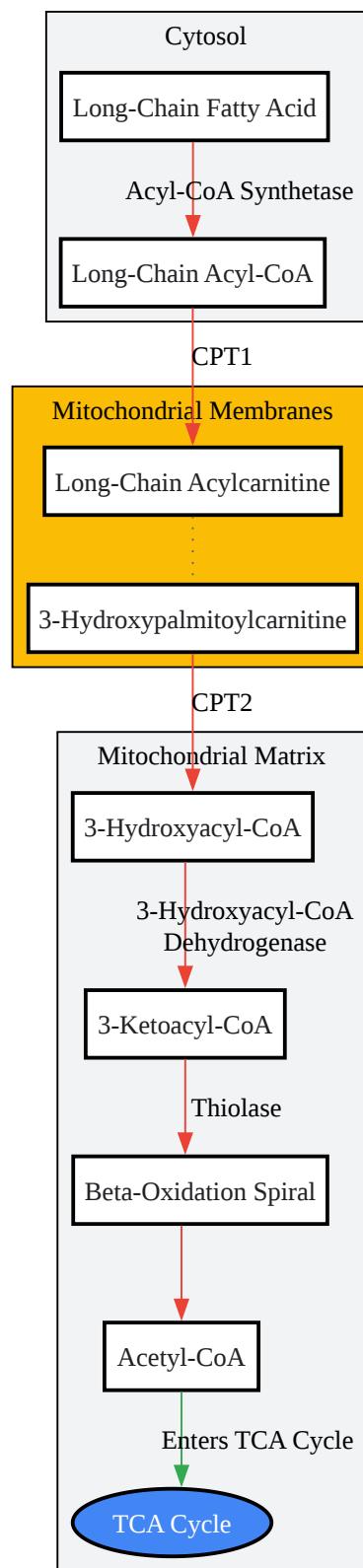
3. Tandem Mass Spectrometry (MS/MS)

- Ionization: Electrospray ionization (ESI) in the positive ion mode is used.
- Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring a specific precursor-to-product ion transition for each analyte.
 - Precursor Ion: For acylcarnitines, the precursor ion is the protonated molecule $[M+H]^+$.
 - Product Ion: A common product ion for all acylcarnitines is m/z 85, which corresponds to the trimethylamine moiety.
- Specific Transitions for **3-Hydroxypalmitoylcarnitine** (C16-OH): The specific MRM transition for **3-hydroxypalmitoylcarnitine** would be monitored, along with a transition for its corresponding isotopically labeled internal standard.

Metabolic Significance and Pathways

3-Hydroxypalmitoylcarnitine is an intermediate in the beta-oxidation of long-chain fatty acids, a critical pathway for energy production. This process occurs within the mitochondria and involves a series of enzymatic reactions.

Fatty Acid Beta-Oxidation Pathway



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The role of **3-Hydroxypalmitoylcarnitine** in fatty acid beta-oxidation.

The transport of long-chain fatty acids into the mitochondrial matrix is a tightly regulated process facilitated by the carnitine shuttle:

- Activation: In the cytosol, long-chain fatty acids are activated to their coenzyme A (CoA) esters by acyl-CoA synthetase.
- Mitochondrial Transport:
 - Carnitine Palmitoyltransferase I (CPT1): Located on the outer mitochondrial membrane, CPT1 catalyzes the conversion of long-chain acyl-CoAs to long-chain acylcarnitines.
 - Carnitine-Acylcarnitine Translocase (CACT): This transporter, located in the inner mitochondrial membrane, facilitates the movement of acylcarnitines into the mitochondrial matrix in exchange for free carnitine.
 - Carnitine Palmitoyltransferase II (CPT2): Situated on the inner mitochondrial membrane, CPT2 converts the long-chain acylcarnitines back to their corresponding acyl-CoAs, releasing free carnitine.
- Beta-Oxidation: Once inside the mitochondrial matrix, the long-chain acyl-CoA undergoes a cyclical series of four reactions: oxidation, hydration, oxidation, and thiolysis. **3-Hydroxypalmitoylcarnitine** is a reflection of the 3-hydroxyacyl-CoA intermediate in this cycle. Each cycle shortens the fatty acid chain by two carbons, producing one molecule of acetyl-CoA, one FADH₂, and one NADH. The acetyl-CoA then enters the tricarboxylic acid (TCA) cycle for further energy production.

Conclusion

3-Hydroxypalmitoylcarnitine is a key metabolite in fatty acid metabolism, and its quantification in various biological matrices provides valuable insights into both normal physiology and a range of disease states. The use of advanced analytical techniques like LC-MS/MS allows for the sensitive and specific measurement of this and other acylcarnitines, aiding in the diagnosis and monitoring of metabolic disorders. A thorough understanding of its role in the beta-oxidation pathway is essential for interpreting these measurements and for the development of novel therapeutic strategies targeting metabolic dysfunction. This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals working in this critical area of metabolic research.

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